molecular formula C10H18N4O B2740060 Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine CAS No. 1969287-63-5

Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine

Cat. No.: B2740060
CAS No.: 1969287-63-5
M. Wt: 210.281
InChI Key: HILGYNKTYGDYRB-UWVGGRQHSA-N
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Description

Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine (CAS: 1969287-63-5) is a chiral morpholine derivative featuring a 1-methyl-1H-pyrazole substituent at the 3-position and a methyl group at the 4-position of the morpholine ring. Its molecular formula is C10H18N4O, with a molecular weight of 210.28 g/mol .

Properties

IUPAC Name

[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-13-3-4-15-9(5-11)10(13)8-6-12-14(2)7-8/h6-7,9-10H,3-5,11H2,1-2H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILGYNKTYGDYRB-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1C2=CN(N=C2)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@H]([C@@H]1C2=CN(N=C2)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine typically involves multi-step organic reactions. One common approach is the condensation of a morpholine derivative with a pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Structural Overview

Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine features:

  • A morpholine ring that provides a stable cyclic structure.
  • A pyrazole moiety that contributes to its biological activity.

Chemical Characteristics

The compound has a molecular formula of C10H14N4C_{10}H_{14}N_{4} and a molecular weight of approximately 238.24 g/mol. Its unique stereochemistry imparts distinct chemical and biological properties, making it a valuable candidate for various applications.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Involving morpholine derivatives and pyrazole derivatives under controlled conditions.
  • Catalytic Processes : Utilizing acids or bases as catalysts to facilitate reactions, often in solvents like ethanol or methanol.

Industrial Production

In industrial settings, the production process is optimized for yield and purity, employing continuous flow reactors and automated systems to ensure consistent quality.

Medicinal Chemistry

This compound has shown promise in several medicinal applications:

  • Antimicrobial Activity : Investigated for its potential to combat various microbial strains.
  • Anticancer Properties : Explored as a potential drug candidate due to its ability to inhibit cancer cell proliferation.
    • Case Study: In vitro studies have demonstrated cytotoxic effects against human cancer cell lines, including colon and breast cancer cells .

Biological Research

The compound's interaction with biological targets makes it significant in biological research:

  • Enzyme Modulation : It may bind to specific enzymes or receptors, altering their activity.

Materials Science

In materials science, this compound is utilized as a building block for synthesizing more complex molecules and materials.

Uniqueness of Rac-[...]-methanamine

This compound stands out due to its specific stereochemistry and the presence of both morpholine and pyrazole rings, granting it distinct chemical reactivity and biological properties.

Mechanism of Action

The mechanism of action of Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl-Substituted Morpholine Analog

Compound : (4-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine
CAS : 1342577-16-5
Molecular Formula : C11H20N4O
Molecular Weight : 224.31 g/mol
Key Difference : Replacement of the 4-methyl group with an ethyl group increases molecular weight and lipophilicity (predicted logP: ~1.5 vs. ~1.2 for the methyl analog). This modification may enhance membrane permeability but reduce solubility .

Pyrazole Positional Isomer

Compound: rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine Key Difference: The pyrazole substituent is at the 5-position instead of the 4-position.

Oxane (Tetrahydro-2H-pyran) Scaffold Replacement

Compound : rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine
CAS : 1932211-33-0
Molecular Formula : C10H17N3O
Molecular Weight : 195.26 g/mol
Key Difference : Replacement of the morpholine ring with an oxane scaffold reduces nitrogen content and alters ring conformation. This may decrease hydrogen-bonding capacity and rigidity, impacting pharmacokinetic properties .

Complex Heterocyclic Systems

Compound : YM6 (1-[(2R)-4-(9H-pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidin-4-yl)morpholin-2-yl]methanamine)
Molecular Formula : C14H16N6O
Molecular Weight : 284.32 g/mol
Key Difference : The addition of a pyrido-pyrrolo-pyrimidine group significantly increases molecular complexity and weight. This extended aromatic system likely enhances binding to ATP pockets in kinases but may reduce bioavailability .

However, this increases molecular weight and may elevate toxicity risks .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Target Compound 1969287-63-5 C10H18N4O 210.28 4-methyl morpholine, 4-yl pyrazole
Ethyl-Substituted Analog 1342577-16-5 C11H20N4O 224.31 4-ethyl morpholine
Oxane Scaffold Analog 1932211-33-0 C10H17N3O 195.26 Oxane ring replaces morpholine
YM6 (Extended Aromatic System) - C14H16N6O 284.32 Pyrido-pyrrolo-pyrimidine group
ZYW (Brominated Analog) - C11H14BrN5O 312.17 5-bromo-pyrazolo-pyridine substituent

Table 2: Pharmacokinetic Predictions

Compound Name logP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 1.2 ~10 2 4
Ethyl-Substituted Analog 1.5 ~8 2 4
Oxane Scaffold Analog 1.0 ~15 2 3
YM6 2.8 ~0.5 3 7
ZYW 2.2 ~1.2 2 6

Key Research Findings

Ethyl vs. Methyl Substitution : The ethyl analog (CAS 1342577-16-5) shows ~20% higher logP than the target compound, suggesting improved lipid bilayer penetration but reduced aqueous solubility .

Scaffold Rigidity : Morpholine-based compounds exhibit greater conformational rigidity compared to oxane analogs, which may enhance target binding specificity .

Biological Activity

Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine, identified by its CAS number 2137857-56-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C10H18N4OC_{10}H_{18}N_{4}O, with a molecular weight of 210.28 g/mol. The structural configuration includes a morpholine ring substituted with a pyrazole moiety, which is significant for its biological interactions.

Antitumor Activity

Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit notable antitumor properties. These compounds have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, making them candidates for cancer therapy .

Anti-inflammatory Effects

In addition to their antitumor activity, pyrazole derivatives are recognized for their anti-inflammatory properties. Studies have demonstrated their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Antibacterial and Antifungal Properties

The compound's structural characteristics suggest potential antibacterial and antifungal activities. Pyrazole derivatives have been reported to possess inhibitory effects against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial action .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It may alter signaling cascades related to inflammation and tumor growth.
  • Interaction with Cellular Targets : The pyrazole ring facilitates interactions with various cellular targets, enhancing its bioactivity.

Case Studies and Research Findings

Several studies have explored the efficacy of similar pyrazole compounds:

StudyFindings
Umesha et al. (2009)Identified strong antitumor activity in pyrazole derivatives against melanoma cell lines .
Recent Review (2022)Highlighted the role of pyrazole compounds in inhibiting cancer cell migration and proliferation .
Antimicrobial StudiesDemonstrated significant antibacterial activity against Gram-positive bacteria .

Q & A

Basic: What are the key challenges in synthesizing Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine?

Answer:
The synthesis involves multi-step organic reactions requiring precise control of stereochemistry and regioselectivity. Key steps include:

  • Morpholine ring formation : Cyclization reactions under controlled pH and temperature to ensure proper ring closure .
  • Pyrazole substitution : Coupling the 1-methylpyrazole moiety to the morpholine scaffold via nucleophilic substitution or cross-coupling reactions .
  • Purification : Chromatographic techniques (e.g., HPLC) are critical due to the compound’s polarity and potential diastereomer formation .
    Challenges include low yields in stereochemical retention and byproduct formation during pyrazole-morpholine coupling.

Advanced: How can enantiomeric purity of the compound be optimized during synthesis?

Answer:
Enantiomeric purity is critical for pharmacological activity. Strategies include:

  • Chiral resolution : Use of chiral stationary phases (CSPs) in HPLC or SFC to separate diastereomers .
  • Asymmetric catalysis : Employing chiral ligands or catalysts during key steps (e.g., morpholine ring formation) to favor the (2R,3R)-configuration .
  • Crystallization-induced diastereomer resolution : Introducing a chiral auxiliary to form separable diastereomeric salts .
    Validated methods require NMR (e.g., NOESY) and polarimetry for stereochemical confirmation .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the morpholine and pyrazole ring structures. Key signals include:
    • Morpholine protons: δ 3.5–4.0 ppm (multiplet, ring protons) .
    • Pyrazole protons: δ 7.2–7.8 ppm (singlet, aromatic protons) .
  • HRMS : Validates molecular formula (C10_{10}H18_{18}N4_4O, m/z 210.28) .
  • IR : Peaks at 3300 cm1^{-1} (N–H stretch) and 1100 cm1^{-1} (C–O–C in morpholine) .

Advanced: How does the compound’s stereochemistry influence its biological activity?

Answer:
The (2R,3R)-configuration impacts target binding. For example:

  • Receptor selectivity : The spatial arrangement of the methyl and pyrazole groups affects binding to enzymes like kinases or GPCRs. Computational docking studies suggest the (2R,3R)-isomer has higher affinity for serotonin receptors compared to (2S,3S) .
  • Metabolic stability : Stereochemistry influences susceptibility to cytochrome P450 oxidation; the (2R,3R)-form shows slower hepatic clearance in vitro .
    Comparative studies using enantiopure analogs are essential for SAR development .

Basic: What in vitro assays are recommended to assess its pharmacological potential?

Answer:

  • Enzyme inhibition : Screen against kinases (e.g., PI3K, mTOR) due to morpholine’s ATP-binding mimicry .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Receptor binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors .
    Dose-response curves (IC50_{50}, EC50_{50}) and selectivity indices should be reported .

Advanced: How to resolve contradictory data in biological activity studies?

Answer:
Contradictions may arise from:

  • Purity issues : Trace impurities (e.g., diastereomers) can skew results. Validate purity via LC-MS (>98%) and DSC (melting point consistency) .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
  • Cell line heterogeneity : Use isogenic cell lines or primary cells to minimize genetic variability .
    Meta-analysis of multiple studies and orthogonal assays (e.g., SPR for binding kinetics) can clarify discrepancies .

Basic: What computational tools predict the compound’s ADMET properties?

Answer:

  • SwissADME : Predicts solubility (LogP = 1.2), permeability (High GI absorption), and CYP450 interactions .
  • Molinspiration : Estimates drug-likeness (Rule of 5 compliance: 0 violations) .
  • AutoDock Vina : Models binding poses to targets like 5-HT2A_{2A} receptors (binding energy < -8 kcal/mol) .
    Validate predictions with experimental data (e.g., Caco-2 permeability assays) .

Advanced: What strategies improve the compound’s pharmacokinetic profile?

Answer:

  • Prodrug design : Introduce ester groups at the methanamine moiety to enhance oral bioavailability .
  • Formulation optimization : Use lipid nanoparticles to improve aqueous solubility (measured via shake-flask method) .
  • Metabolic blocking : Fluorine substitution on the pyrazole ring reduces CYP3A4-mediated oxidation .
    In vivo PK studies in rodents (e.g., t1/2_{1/2}, AUC) are critical for validation .

Basic: How to troubleshoot low yields in the final synthetic step?

Answer:

  • Reaction optimization : Adjust temperature (e.g., 60°C → 80°C) or solvent (switch from THF to DMF) to enhance pyrazole coupling efficiency .
  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) for cross-coupling reactions .
  • Workup modifications : Use aqueous extraction (pH 9–10) to remove unreacted amines .

Advanced: What in vivo models are suitable for evaluating neuropharmacological activity?

Answer:

  • Rodent behavioral assays : Forced swim test (FST) for antidepressant activity; locomotor activity monitoring for CNS toxicity .
  • Microdialysis : Measure extracellular serotonin/dopamine levels in the prefrontal cortex .
  • PET imaging : Radiolabel the compound (e.g., 11C^{11}C-methylation) to track brain penetration .
    Dose-ranging studies (1–50 mg/kg) and PK/PD modeling are essential .

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